molecular formula C10H18N4O B2508512 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide CAS No. 2101197-83-3

3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B2508512
CAS No.: 2101197-83-3
M. Wt: 210.281
InChI Key: HYPKFCSZCQVPKD-UHFFFAOYSA-N
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Description

3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide is a multi-substituted pyrazolecarboxamideIt is characterized by its molecular formula C10H18N4O and a molecular weight of 210.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions. One common method includes the reaction of aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with corresponding aminoazolo (azino)carboxamides . The reaction conditions often require specific reagents and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often utilizing automated systems and advanced technologies to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazolecarboxamides.

Scientific Research Applications

3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as phosphodiesterase 1, which plays a role in various biological processes . The compound’s structure allows it to bind effectively to these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

2101197-83-3

Molecular Formula

C10H18N4O

Molecular Weight

210.281

IUPAC Name

5-amino-2-propan-2-yl-N-propylpyrazole-3-carboxamide

InChI

InChI=1S/C10H18N4O/c1-4-5-12-10(15)8-6-9(11)13-14(8)7(2)3/h6-7H,4-5H2,1-3H3,(H2,11,13)(H,12,15)

InChI Key

HYPKFCSZCQVPKD-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC(=NN1C(C)C)N

solubility

not available

Origin of Product

United States

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